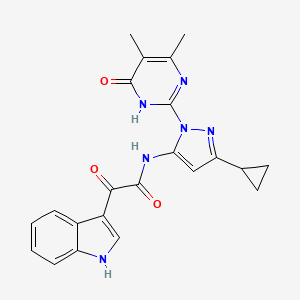

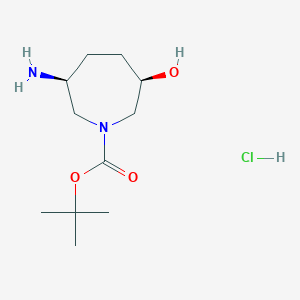

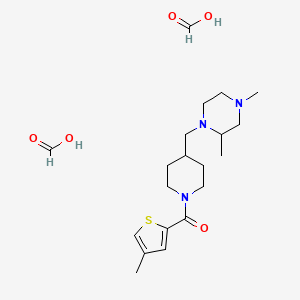

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of various drugs and has been found to exhibit promising results in scientific research. In

Applications De Recherche Scientifique

- Medicinal Chemistry and Drug Development EN300-6491345 has shown promise as a potential drug candidate due to its unique structure. Researchers are investigating its role in modulating specific biological pathways, such as enzyme inhibition or receptor binding. Its hydroxyazepane scaffold could be exploited for designing novel therapeutics targeting diseases like cancer, neurodegenerative disorders, or infectious diseases.

- Neuropharmacology and Neuroprotection The compound’s amino and hydroxy functional groups suggest potential interactions with neurotransmitter receptors. Scientists are exploring its neuroprotective effects, aiming to mitigate neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. Understanding its mechanism of action could lead to innovative treatments for neurodegenerative conditions.

- The chiral nature of EN300-6491345 (3S,6R configuration) makes it an attractive candidate for asymmetric catalysis. Researchers are investigating its use as a catalyst in organic transformations, such as enantioselective reactions. Leveraging its piperidine ring, they aim to develop efficient and sustainable synthetic methodologies .

- The tert-butyl group in EN300-6491345 provides steric hindrance, influencing its reactivity. Scientists are exploring its incorporation into polymer chains to enhance material properties. Potential applications include designing novel polymers with improved mechanical strength, thermal stability, or biocompatibility .

- Bioconjugation and Imaging Agents Researchers are functionalizing EN300-6491345 with various tags (fluorescent dyes, radionuclides, or biotin) for bioconjugation. These modified derivatives can serve as imaging agents in molecular biology, allowing visualization of specific cellular targets or disease markers. Their hydroxyazepane core provides a versatile platform for such applications.

- Agrochemicals and Crop Protection The piperidine moiety in EN300-6491345 may have pesticidal properties. Scientists are exploring its potential as an agrochemical to protect crops from pests, fungi, or pathogens. By optimizing its structure, they aim to develop environmentally friendly alternatives to conventional pesticides.

Catalysis and Asymmetric Synthesis

Materials Science and Polymer Chemistry

These applications highlight the versatility and potential impact of EN300-6491345 in diverse scientific domains. Further research and collaboration will uncover additional uses and refine its role in advancing science and technology. 🌟

Propriétés

IUPAC Name |

tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-8(12)4-5-9(14)7-13;/h8-9,14H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXJHHHOJHGCO-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC(C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC[C@H](C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)

![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)

![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)

methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2692861.png)

![(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2692864.png)